

Fenclofenac: A Comprehensive Technical Review of its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclofenac, with the IUPAC name [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was previously utilized for its analgesic and anti-inflammatory effects in the management of rheumatic conditions.[1][2][3] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] Despite its efficacy, **Fenclofenac** was withdrawn from the market in several countries in the 1980s due to concerns about its side effect profile. This technical guide provides an in-depth overview of the chemical and physical properties of **Fenclofenac**, its mechanism of action, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Fenclofenac** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

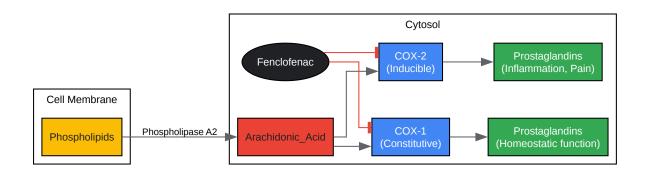


Property	Value	Reference
IUPAC Name	[2-(2,4- Dichlorophenoxy)phenyl]acetic acid	
Chemical Formula	C14H10Cl2O3	
Molecular Weight	297.1 g/mol	
Appearance	White to off-white crystalline powder	•
Melting Point	109-115 °C	•
Boiling Point	410.72 °C (rough estimate)	•
Solubility	Sparingly soluble in water (8.439 mg/L at 25 °C), soluble in organic solvents like acetonitrile (0.1-1 mg/ml) and DMSO (1-10 mg/ml).	
рКа	4.53 (Uncertain)	•
LogP	4.41280	

Mechanism of Action: Inhibition of Cyclooxygenase

Fenclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **Fenclofenac**'s mechanism of action.

While specific IC $_{50}$ values for **Fenclofenac**'s inhibition of COX-1 and COX-2 are not readily available in the reviewed literature, it is classified as a non-selective COX inhibitor. For comparison, the structurally related and widely used NSAID, diclofenac, has reported IC $_{50}$ values of 0.076 μ M for COX-1 and 0.026 μ M for COX-2 in human peripheral monocytes.

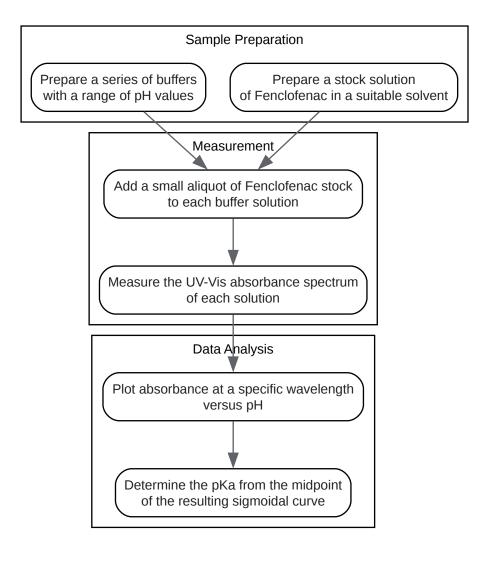
Experimental Protocols

This section outlines the general methodologies for determining the key chemical and physical properties of **Fenclofenac**.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound at various pH values.





Click to download full resolution via product page

Figure 2: Workflow for pKa determination using spectrophotometry.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

- Preparation of Phases: Prepare water (or a suitable buffer like PBS, pH 7.4) and n-octanol, and pre-saturate each solvent with the other.
- Partitioning: A known amount of Fenclofenac is dissolved in one of the phases. The two
 phases are then mixed in a separatory funnel and shaken vigorously to allow for partitioning
 of the compound.

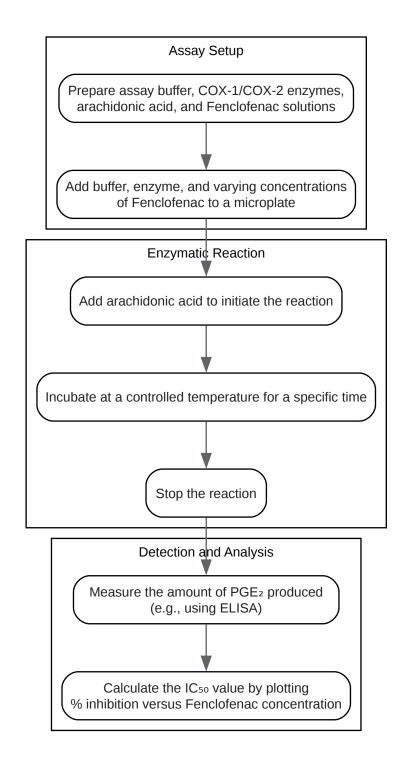


- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Quantification: The concentration of Fenclofenac in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of **Fenclofenac** on COX-1 and COX-2 can be assessed using commercially available assay kits or by developing an in-house assay. A common method involves measuring the production of prostaglandin E_2 (PGE₂) from arachidonic acid by the respective COX isoenzyme.





Click to download full resolution via product page

Figure 3: General workflow for an in vitro COX inhibition assay.

Conclusion



Fenclofenac is a well-characterized NSAID with defined chemical and physical properties. Its mechanism of action through COX inhibition is fundamental to its therapeutic effects. While it is no longer in widespread clinical use, the study of its properties and the methodologies used for its characterization remain relevant for the broader understanding of NSAID chemistry and pharmacology, and for the development of new anti-inflammatory agents with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of **Fenclofenac** and similar compounds in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fenclofenac: A Comprehensive Technical Review of its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672494#chemical-and-physical-properties-of-fenclofenac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com